molecular formula C24H32N4O4 B2921381 3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415630-88-3

3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2921381
CAS No.: 2415630-88-3
M. Wt: 440.544
InChI Key: LSSJWSLIFXDQGM-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring, a pyrrolo[3,4-c]pyrrole moiety, and a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves multiple steps, including the formation of the pyridazine ring and the attachment of the trimethoxybenzoyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This could include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine apart from these similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-24(2,3)19-9-10-20(26-25-19)27-11-15-13-28(14-16(15)12-27)23(29)17-7-8-18(30-4)22(32-6)21(17)31-5/h7-10,15-16H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSJWSLIFXDQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=C(C(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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